molecular formula C14H17NO4 B3248462 ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate CAS No. 1868138-83-3

ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate

Cat. No.: B3248462
CAS No.: 1868138-83-3
M. Wt: 263.29 g/mol
InChI Key: ZTJHUIVACIFQSK-RMKNXTFCSA-N
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Description

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a but-2-enoate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate typically involves the esterification of 4-[(benzyloxycarbonyl)amino]but-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(benzyloxycarbonyl)amino]but-2-enoic acid.

    Reduction: Formation of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group. This amino group can then participate in various biochemical pathways, including enzyme inhibition or activation.

Comparison with Similar Compounds

Ethyl(2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate can be compared with other similar compounds such as:

    Ethyl(2E)-3-amino-2-(chloroacetyl)but-2-enoate: Differing in the presence of a chloroacetyl group instead of a benzyloxycarbonyl group.

    Ethyl(2E)-3-amino-2-(ethoxycarbonyl)but-2-enoate: Featuring an ethoxycarbonyl group instead of a benzyloxycarbonyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

ethyl (E)-4-(phenylmethoxycarbonylamino)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-18-13(16)9-6-10-15-14(17)19-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3,(H,15,17)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHUIVACIFQSK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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